N-methyl-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-methylpiperidin-4-yl)acetamide
Description
N-methyl-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-methylpiperidin-4-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring, a 4-methylpiperazine carbonyl group, and a 1-methylpiperidin-4-yl acetamide side chain. This structure combines multiple pharmacophoric elements—pyrazole (a common scaffold in medicinal chemistry), thiophene (a sulfur-containing aromatic heterocycle), and piperazine/piperidine moieties (known for enhancing bioavailability and target binding) .
Synthesis of such compounds typically involves multi-step reactions, including coupling of pre-functionalized heterocycles. For instance, the 4-methylpiperazine moiety may be introduced via nucleophilic substitution, as seen in the synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV), where N-methylpiperazine reacts with a chloroacetamide intermediate in the presence of K₂CO₃ . Structural characterization of analogous compounds relies on techniques such as NMR, FT-IR, and X-ray crystallography, with refinement often performed using SHELXL .
Properties
IUPAC Name |
N-methyl-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O2S/c1-24-8-6-17(7-9-24)26(3)21(29)16-28-19(20-5-4-14-31-20)15-18(23-28)22(30)27-12-10-25(2)11-13-27/h4-5,14-15,17H,6-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMLOEOUYUCPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-methylpiperidin-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound involves multiple steps, including the protection of amines and coupling reactions. The key steps include:
- Protection of Amines : The initial step involves the protection of free amines using Boc-anhydride followed by coupling with N-Methyl Piperazine.
- Coupling Reactions : The compound is synthesized through a series of amide linkages involving thiophene and piperazine derivatives.
- Purification : The crude products are purified using techniques such as recrystallization and chromatography.
Antimicrobial Activity
Research indicates that derivatives containing thiophene and piperazine structures exhibit significant antimicrobial properties. In vitro studies have shown that these compounds possess activity against various bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | 15.625 μM |
| 5b | S. aureus | 31.25 μM |
| 5c | Pseudomonas aeruginosa | 62.5 μM |
These findings suggest that the presence of thiophene and piperazine moieties enhances antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated against several human cancer cell lines using the MTT assay:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver) | 25 |
| MCF7 (breast) | 30 |
| PC3 (prostate) | 40 |
| HCT116 (colon) | 35 |
The results indicate that the compound exhibits moderate to potent anti-cancer activity, with variations depending on the specific cancer type .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets:
- Inhibition of Protein Synthesis : Similar compounds have shown mechanisms involving the inhibition of protein synthesis pathways.
- Disruption of Cell Membrane Integrity : The presence of lipophilic groups may facilitate interactions with bacterial membranes, leading to cell lysis.
Case Studies
A notable study demonstrated the efficacy of a related compound in treating bacterial infections in vivo. In this study, mice infected with S. aureus were treated with a derivative similar to this compound, resulting in significant reductions in bacterial load compared to untreated controls .
Comparison with Similar Compounds
Key Differences
- Core Heterocycle : The target compound’s pyrazole-thiophene core distinguishes it from benzothiazole (BZ-IV) and triazole derivatives. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenyl or nitro-substituted analogs .
- Substituent Complexity : The dual piperazine/piperidine side chains in the target compound could improve solubility and receptor affinity relative to simpler analogs like BZ-IV .
Physicochemical and Pharmacological Insights
- Solubility : The 4-methylpiperazine and 1-methylpiperidin-4-yl groups may confer higher aqueous solubility than purely aromatic analogs (e.g., triazole derivatives in ).
- Bioactivity Potential: While direct data is lacking, BZ-IV’s anticancer activity suggests that the target compound’s piperazine-acetamide moiety could similarly interact with biological targets like kinase enzymes .
Research Findings and Characterization
- Structural Analysis : X-ray crystallography (using SHELXL ) and NMR are critical for confirming the stereochemistry of complex analogs, as demonstrated in triazole and pyrazole derivatives.
- Thermodynamic Stability : Piperazine-containing compounds often exhibit enhanced stability due to intramolecular hydrogen bonding, a feature observed in BZ-IV .
Q & A
Q. What are the key synthetic methodologies for preparing N-methyl-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-methylpiperidin-4-yl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Pyrazole core formation : Cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions .
- Functionalization : Coupling of the thiophen-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Piperazine and piperidine incorporation : Amide bond formation between the pyrazole core and methylpiperazine/piperidine moieties using carbodiimide-based coupling agents (e.g., EDCI or DCC) .
- Optimization : Critical parameters include temperature (60–80°C for coupling), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) to achieve yields >70% .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry, particularly for the pyrazole and piperazine moieties .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should include:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Substituent variation : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or piperazine (e.g., 4-methyl vs. 4-ethyl) groups to assess potency changes .
- Bioisosteric replacement : Replace the acetamide with sulfonamide or urea to evaluate binding affinity shifts .
- Computational docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- In vivo pharmacokinetics : Measure bioavailability and half-life in rodent models after oral/intravenous administration .
Q. How can contradictory data in biological activity reports be resolved?
Contradictions may arise from:
- Purity issues : Validate compound purity (>95%) via HPLC before testing .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
- Structural analogs : Compare activity with closely related compounds (e.g., N-ethyl vs. N-methyl piperidine derivatives) to identify critical functional groups .
Q. What advanced techniques are used to study reaction mechanisms during synthesis?
Mechanistic insights are gained through:
- Isotopic labeling : Track reaction pathways using ¹³C-labeled intermediates in NMR .
- Kinetic studies : Monitor reaction rates under varying temperatures/pH to identify rate-limiting steps .
- In situ spectroscopy : Use FT-IR or Raman to detect transient intermediates (e.g., acyloxyborane in coupling reactions) .
Methodological Considerations
Q. How to optimize reaction yields for piperazine coupling steps?
Key optimizations include:
- Catalyst selection : Use HOBt/DMAP to suppress racemization in amide bond formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of piperazine derivatives .
- Workup protocols : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents .
Q. What analytical workflows are recommended for impurity profiling?
Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
